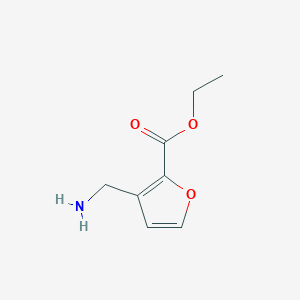

Ethyl 3-(aminomethyl)furan-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(aminomethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-4H,2,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWKGDKBZQIXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CO1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Analysis of Ethyl 3 Aminomethyl Furan 2 Carboxylate

Detailed NMR Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformational behavior of molecules in solution. Although specific experimental spectra for Ethyl 3-(aminomethyl)furan-2-carboxylate are not found in the reviewed literature, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of similar furan (B31954) derivatives and standard chemical shift values. cas.orgacs.org

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the furan ring protons, the aminomethyl protons, and the ethyl group protons. The two furan protons at positions 4 and 5 would appear as doublets due to mutual coupling. The aminomethyl (CH₂) protons would likely appear as a singlet, though coupling to the amine (NH₂) protons might cause broadening. The ethyl group would present as a characteristic quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons.

¹³C NMR Spectroscopy: The carbon spectrum would show eight distinct signals. The carbonyl carbon of the ester would be the most downfield signal. The four carbons of the furan ring would appear in the aromatic/olefinic region, with their specific shifts influenced by the electron-donating aminomethyl group and the electron-withdrawing carboxylate group. wikipedia.org The remaining signals would correspond to the aminomethyl carbon and the two carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and standard chemical shift increments. Solvent is assumed to be CDCl₃.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -CH₂- (Ethyl) | ~4.30 (q, J ≈ 7.1 Hz) | ~61.0 | Shift influenced by ester oxygen. |

| -CH₃ (Ethyl) | ~1.35 (t, J ≈ 7.1 Hz) | ~14.3 | Typical for an ethyl ester. |

| Furan H-5 | ~7.40 (d, J ≈ 2.0 Hz) | ~145.0 | Downfield due to proximity to ring oxygen. |

| Furan H-4 | ~6.40 (d, J ≈ 2.0 Hz) | ~112.0 | Upfield relative to H-5. |

| -CH₂- (Aminomethyl) | ~3.90 (s) | ~35.0 | Typical for a benzylic-type amine. |

| -NH₂ (Amino) | ~1.60 (br s) | - | Broad signal, exchangeable with D₂O. |

| Furan C-2 | - | ~150.0 | Substituted with carboxylate group. |

| Furan C-3 | - | ~118.0 | Substituted with aminomethyl group. |

| C=O (Ester) | - | ~162.0 | Characteristic carbonyl chemical shift. |

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Intermediates

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule and its fragments, allowing for the determination of its elemental composition. nih.govlu.se While specific HRMS data for this compound is not found in surveyed databases, its molecular formula (C₈H₁₁NO₃) and monoisotopic mass can be calculated. This information is crucial for identifying the compound in complex reaction mixtures and for confirming its synthesis.

The fragmentation pattern in an Electron Ionization (EI) mass spectrum can reveal significant structural information. For this compound, key fragmentation pathways can be proposed based on the known behavior of esters and furan compounds. nist.govmt.com The molecular ion peak (M⁺) would be observed at m/z 169.0739. Likely fragmentation includes the loss of the ethoxy group (•OCH₂CH₃) to give a stable acylium ion, or cleavage at the bond between the furan ring and the aminomethyl group.

Table 2: Predicted HRMS Fragments for this compound

| Proposed Fragment | Formula | Calculated Exact Mass (m/z) | Description of Loss |

| [M]⁺ | [C₈H₁₁NO₃]⁺ | 169.0739 | Molecular Ion |

| [M - C₂H₅O]⁺ | [C₆H₆NO₂]⁺ | 124.0399 | Loss of ethoxy radical from ester |

| [M - C₂H₅OH]⁺ | [C₆H₅NO₂]⁺ | 123.0320 | Loss of ethanol |

| [M - COOC₂H₅]⁺ | [C₅H₆NO]⁺ | 96.0449 | Loss of ethyl carboxylate radical |

| [C₅H₆N]⁺ | [C₅H₆N]⁺ | 80.0500 | From cleavage of furan ring and loss of CO₂ |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. A search of the Cambridge Crystallographic Data Centre (CCDC) reveals no deposited crystal structure for this compound. cam.ac.uk

However, based on the structures of analogous molecules, such as methyl-3-aminothiophene-2-carboxylate, key features of the solid-state packing can be predicted. nih.gov The molecule contains both a hydrogen bond donor (the -NH₂ group) and multiple hydrogen bond acceptors (the ester carbonyl oxygen and the furan ring oxygen). The most significant intermolecular interaction is expected to be a hydrogen bond between the amino group of one molecule and the carbonyl oxygen of an adjacent molecule. This interaction would likely link the molecules into chains or dimeric pairs, which then pack to form the larger crystal lattice. The planarity of the furan ring would also contribute to efficient packing.

Table 3: Predicted Crystallographic and Intermolecular Interaction Parameters Note: These are hypothetical parameters based on analysis of analogous structures.

| Parameter | Predicted Value / Feature | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups allowing for efficient H-bonding |

| Primary H-Bond | N-H···O=C | Strongest donor (N-H) and acceptor (C=O) pair |

| H-Bond Geometry | D···A distance: ~2.9 - 3.1 Å | Typical for N-H···O hydrogen bonds |

| Supramolecular Motif | Chains or centrosymmetric dimers | Formed via primary hydrogen bonding |

| Secondary Interactions | C-H···O, π-π stacking | Weaker interactions involving furan ring and alkyl groups |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. While specific, fully assigned spectra for this compound are not available in the searched literature, its expected spectral features can be reliably predicted.

The IR spectrum is expected to be dominated by strong absorptions from polar bonds. Key features would include:

N-H stretching: Two bands in the 3400-3200 cm⁻¹ region, characteristic of a primary amine.

C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl and aminomethyl groups, and above 3000 cm⁻¹ for the sp² C-H bonds on the furan ring.

C=O stretching: A very strong, sharp band around 1720-1700 cm⁻¹ for the ester carbonyl.

C-O stretching: Strong bands in the 1300-1100 cm⁻¹ region for the C-O bonds of the ester and the furan ring ether linkage.

The Raman spectrum would provide complementary information. The C=C stretching of the furan ring and the symmetric vibrations of the molecule would be particularly Raman active.

Table 4: Predicted Major Vibrational Bands for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

| N-H stretch (asymmetric & symmetric) | 3400-3200 | 3400-3200 | Medium-Strong (IR), Weak (Raman) |

| Furan C-H stretch | 3150-3100 | 3150-3100 | Medium (IR), Strong (Raman) |

| Alkyl C-H stretch | 2980-2850 | 2980-2850 | Medium-Strong (IR & Raman) |

| C=O stretch (ester) | ~1710 | ~1710 | Very Strong (IR), Strong (Raman) |

| Furan Ring C=C stretch | ~1580, ~1470 | ~1580, ~1470 | Medium (IR), Strong (Raman) |

| -CH₂- bend (scissoring) | ~1450 | ~1450 | Medium (IR & Raman) |

| Ester C-O stretch | ~1250, ~1100 | ~1250, ~1100 | Strong (IR), Medium (Raman) |

| Furan Ring C-O-C stretch | ~1150 | ~1150 | Strong (IR), Medium (Raman) |

Computational Chemistry and Molecular Modeling of Ethyl 3 Aminomethyl Furan 2 Carboxylate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. researchgate.netnih.gov DFT methods are employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties that govern the molecule's stability and reactivity. researchgate.netnih.gov For a molecule like Ethyl 3-(aminomethyl)furan-2-carboxylate, DFT calculations can elucidate the distribution of electrons within the furan (B31954) ring and its substituents, which is crucial for predicting its chemical behavior. These calculations provide a good correlation with experimental data for related heterocyclic compounds. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. materialsciencejournal.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Electronegativity (χ): The power to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ² / 2η, where μ is the chemical potential). ajchem-a.com

Table 1: Illustrative Reactivity Descriptors for a Related Heterocyclic Compound (Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate)

This table provides an example of data obtained from DFT calculations on a different, but structurally related, molecule to illustrate the type of information generated. materialsciencejournal.org

| Parameter | Value (eV) | Interpretation |

| EHOMO | -7.31 | Energy of the highest occupied molecular orbital |

| ELUMO | -2.54 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.77 | Indicates molecular stability and reactivity |

| Ionization Potential (I) | 7.31 | Energy needed to remove an electron |

| Electron Affinity (A) | 2.54 | Energy released upon gaining an electron |

| Chemical Hardness (η) | 2.38 | Measures resistance to deformation of electron cloud |

| Electrophilicity (ω) | 5.07 | Describes the electrophilic nature of the molecule |

An Electrostatic Potential (ESP) map, or Molecular Electrostatic Potential (MEP) surface, is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It is mapped onto the electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, where electron density is high. These areas are prone to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue regions indicate positive electrostatic potential, where electron density is low. These areas, typically around hydrogen atoms bonded to electronegative atoms, are susceptible to nucleophilic attack. researchgate.net

Green regions represent neutral or near-zero potential.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape. The ethyl ester and aminomethyl side chains can rotate, leading to various possible three-dimensional shapes (conformers). MD simulations can explore these conformations and determine their relative stabilities.

Furthermore, MD simulations are instrumental in studying how the molecule interacts with its environment, particularly with solvent molecules like water. These simulations can reveal the formation and dynamics of hydrogen bonds between the solute's amino and carboxylate groups and the surrounding water molecules. This information is crucial for understanding the molecule's solubility and how its conformation might change in a biological medium. Studies on similar heterocyclic compounds have used MD simulations to validate docking results and assess the stability of ligand-protein complexes over time. researchgate.net

Molecular Docking Studies for Protein-Ligand Interactions and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is central to structure-based drug design. A docking algorithm samples numerous possible conformations and orientations of the ligand within the protein's binding site and uses a scoring function to estimate the binding affinity for each pose. mdpi.com

For this compound, docking studies could be used to screen potential protein targets and predict its binding mode. The results would identify key interactions, such as:

Hydrogen bonds between the amino group or carbonyl oxygen and residues in the protein's active site.

Hydrophobic interactions involving the furan ring.

Electrostatic interactions.

While specific docking studies on this exact compound are not detailed in the provided search context, research on analogous furan- and carboxylate-containing molecules demonstrates the utility of this approach. researchgate.netresearchgate.net These studies identify critical amino acid residues involved in binding and provide a rationale for the compound's potential biological activity.

Table 2: Example of Molecular Docking Results for a Furan-Containing Compound with a Fungal Target Protein

This table illustrates the type of output from a molecular docking study, showing binding affinities and key interacting residues for a different compound to demonstrate the methodology. mdpi.com

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Example Indole Derivative | Lanosterol 14a-demethylase | -9.5 | Heme group, TYR132, PHE228 |

| Reference Drug (Ketoconazole) | Lanosterol 14a-demethylase | -8.7 | Heme group, TYR132, HIS377 |

Ligand-Based and Structure-Based Drug Design Principles Applied to Furan Scaffolds

The furan ring is considered a "privileged scaffold" in medicinal chemistry. ijabbr.com This means its structure is recurrent in compounds that exhibit activity against a range of biological targets. ijabbr.comnih.gov Both ligand-based and structure-based drug design principles are applied to furan-containing molecules to develop new therapeutic agents.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that bind to the target. For furan scaffolds, this might involve creating a pharmacophore model based on a series of active furan derivatives, defining the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity.

Structure-Based Drug Design: When the 3D structure of the target protein is known, this method is employed. It involves designing molecules that fit the shape and chemical environment of the binding site, as informed by techniques like molecular docking. For furan scaffolds, this could involve modifying the substituents on the furan ring to optimize interactions with specific amino acid residues in the target's active site. biosolveit.de The furan ring can also be used as a bioisostere to replace other aromatic systems, like benzene (B151609) or thiophene, to improve properties such as potency or metabolic stability. ijabbr.com The strategy of "scaffold hopping" can be used to replace the furan core with a different chemical motif while maintaining the key functional group orientations, potentially leading to novel compounds with improved properties. biosolveit.de

Structure Activity Relationship Sar Studies of Ethyl 3 Aminomethyl Furan 2 Carboxylate Derivatives

Systematic Exploration of Substituent Effects on Molecular Interactions

The biological activity of ethyl 3-(aminomethyl)furan-2-carboxylate derivatives is highly dependent on the nature and position of various substituents. These modifications can influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.

Modifications to the aminomethyl group at the 3-position of the furan (B31954) ring have been shown to significantly influence the biological activity of these compounds. The primary amine of the parent compound is a key interaction point, likely involved in hydrogen bonding with target receptors.

Research into related furan derivatives has demonstrated that the nature of the amine substituent is critical. For instance, in a series of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, the introduction of a tryptamine moiety to the aminomethyl group led to a notable increase in anticancer activity against HeLa cell lines. orientjchem.orgresearchgate.net This suggests that bulky, aromatic substituents on the amine can enhance binding affinity, possibly through additional hydrophobic or pi-stacking interactions.

Conversely, derivatization of the amine can also lead to a decrease or loss of activity. In one study, while the parent methyl-5-(hydroxymethyl)-2-furan carboxylate exhibited antibacterial activity, its derivatives with modified amines lost this effect, indicating the necessity of the specific amine conformation for antibacterial action. orientjchem.org

The following table summarizes the impact of aminomethyl group modifications on the anticancer activity of furan derivatives against the HeLa cell line.

| Compound | Aminomethyl Group Modification | IC50 (µg/mL) against HeLa cells |

| 1 | Unmodified | >100 |

| 8c | Tryptamine attached to aminomethyl | 62.37 |

| 9c | Amide derivative of tryptamine | 82.27 |

| Data sourced from studies on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, which provide insights into the potential effects of similar modifications on this compound. orientjchem.orgresearchgate.net |

The ethyl ester group at the 2-position of the furan ring is another critical determinant of biological activity. This moiety can influence the compound's solubility, metabolic stability, and ability to interact with target enzymes or receptors.

Studies on related furan carboxylates have highlighted the importance of the ester group. For example, the methyl ester of 5-(hydroxymethyl)-2-furan carboxylate was found to be essential for its antibacterial activity against Gram-positive bacteria. orientjchem.org When this ester was modified, the antibacterial properties were lost, suggesting that the ester itself, or its specific size and electronic nature, is crucial for the interaction with the bacterial target.

Furthermore, the ester can be a site for prodrug strategies, where it is designed to be cleaved in vivo to release the active carboxylic acid. The nature of the alcohol component of the ester can therefore be varied to control the rate of hydrolysis and the pharmacokinetic profile of the compound.

In SAR studies of YC-1, a compound containing a furan ring, it was found that replacing the furan ring with other heterocycles such as isoxazole or pyrazole could lead to better inhibitory effects in certain assays. nih.gov This indicates that while the furan ring is a viable scaffold, its properties can be fine-tuned or even improved upon by bioisosteric replacement.

For furan-based compounds, substitutions at the 5-position have been explored. For example, in a series of furan-based inhibitors, the presence of a p-CF3 group on a phenyl ring attached to the furan was found to be a good bioisostere for a p-NO2 group, maintaining or even enhancing inhibitory activity against MbtI, a potential antitubercular target. tandfonline.com This highlights the importance of electronic effects of substituents on the furan scaffold.

The table below illustrates the effect of furan ring substitution on the inhibitory activity of certain furan derivatives.

| Compound | Furan Ring Substitution | Biological Target | Activity (IC50) |

| 53d | Bromo substitution | HIF-1α | 1.78 µM |

| 53e-g | Methyl substitution | HIF-1α | Less potent than 53d |

| 53a | Fluoro substitution | HIF-1α | 1.58 µM |

| Data from a study on YC-1 derivatives, providing insights into potential SAR for furan ring substitutions. nih.gov |

Pharmacophore Development and Optimization for Target-Specific Interactions

Pharmacophore modeling is a crucial tool in understanding the key chemical features required for a molecule to interact with a specific biological target. For this compound derivatives, a pharmacophore model would typically include a hydrogen bond donor (the amine), a hydrogen bond acceptor (the ester carbonyl), and the aromatic furan ring.

The development of a pharmacophore model for these compounds would involve synthesizing and testing a library of analogues with systematic variations. For instance, the distance and relative orientation between the aminomethyl group and the ester moiety could be constrained or altered through different substitution patterns on the furan ring.

Molecular docking studies on related furan-2-carboxamides have suggested that these compounds can bind within the LasR receptor of P. aeruginosa, a target for anti-biofilm agents. nih.govnih.gov These studies highlight the importance of the furan core and the carboxamide linker in establishing key interactions. Similar computational approaches could be applied to this compound derivatives to identify potential biological targets and optimize their interactions.

Bioisosteric Replacements and Their Mechanistic Implications in Furan Carboxylate Analogues

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile.

In the context of furan carboxylate analogues, several bioisosteric replacements have been explored. As mentioned, the furan ring itself can be replaced by other five-membered heterocycles like thiophene, pyrazole, or isoxazole. nih.gov For instance, the thiophene analogue, ethyl 3-(aminomethyl)thiophene-2-carboxylate, is a known compound that could exhibit different biological activities due to the different electronic and steric properties of sulfur versus oxygen. uni.lu

The carboxylic acid ester can also be a subject of bioisosteric replacement. For example, replacing the ester with a tetrazole ring is a common strategy to mimic the acidic nature of the carboxylic acid that would result from ester hydrolysis, while often improving metabolic stability and cell permeability. nih.govu-tokyo.ac.jp

In a study on furan-based MbtI inhibitors, the nitro group on a phenyl substituent was successfully replaced by a trifluoromethyl group, a classic bioisostere. tandfonline.com This replacement led to a compound with strong activity, demonstrating the utility of this approach in optimizing lead compounds. The ability of the CF3 group to act as a bioisostere of the nitro moiety was confirmed by the similar biological behavior of the two series of compounds. tandfonline.com

Another example is the bioisosteric replacement of a furanone ring with a furan-2-carboxamide moiety in the design of anti-biofilm agents. nih.govnih.gov This change was intended to improve the metabolic stability of the compounds while retaining their biological activity. The resulting furan-2-carboxamides showed significant anti-biofilm activity, validating the bioisosteric replacement strategy. nih.govnih.gov

Mechanistic Investigations of Biological Activities of Ethyl 3 Aminomethyl Furan 2 Carboxylate Analogues

Molecular Mechanisms of Enzyme Inhibition

The inhibition of specific enzymes is a primary mechanism through which many furan (B31954) derivatives exert their biological effects. This inhibition can occur through various modes of interaction, leading to the modulation of key metabolic and signaling pathways.

Research has identified several enzymes that are specifically targeted by analogues of ethyl 3-(aminomethyl)furan-2-carboxylate. These findings validate the role of these compounds as enzyme inhibitors.

One area of investigation has focused on neurotransmitter metabolism. A series of heteroaromatic analogues of γ-aminobutyric acid (GABA), including furan-containing compounds, have been synthesized and evaluated as substrates and inhibitors of GABA aminotransferase (GABA-AT), the primary enzyme responsible for GABA degradation. nih.gov These furan analogues were found to be competitive inhibitors of GABA-AT, suggesting they bind to the enzyme's active site with an affinity similar to the natural substrate, GABA. nih.gov

In the realm of cancer research, furan and its structural relatives, thieno[2,3-d]pyrimidines, have been identified as inhibitors of enzymes crucial for de novo purine (B94841) nucleotide biosynthesis. Specifically, certain thieno[2,3-d]pyrimidine (B153573) analogues act as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov Inhibition of these enzymes disrupts the synthesis of purines, which are essential for DNA replication and cell proliferation, thereby exerting an anti-tumor effect. nih.gov For instance, compound 2 from a reported series was confirmed to inhibit both GARFTase and AICARFTase. nih.gov

Furthermore, some benzofuran (B130515) derivatives, which are structurally related to furan carboxylates, have been shown to inhibit the activation of nuclear factor kappa B (NF-κB). nih.govresearchgate.net NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. Its inhibition represents another pathway through which these compounds can exert anti-inflammatory or anti-cancer effects. nih.govresearchgate.net

Allosteric regulation involves the binding of a modulator molecule to a site on the enzyme other than the active site, known as the allosteric site. wikipedia.orgnumberanalytics.com This binding event induces a conformational change in the enzyme, which in turn alters its catalytic activity. wikipedia.orgnumberanalytics.com Effectors that enhance enzyme activity are termed allosteric activators, while those that decrease activity are known as allosteric inhibitors. wikipedia.org

This "action at a distance" is a fundamental biological control mechanism, regulating metabolic pathways and cell signaling. wikipedia.orgnih.gov While the principle of allosteric modulation is well-established for many enzymes, specific studies detailing the allosteric modulation of enzymes by this compound or its direct analogues are not extensively reported in the current scientific literature. However, the structural diversity of furan derivatives suggests that allosteric interaction is a potential mechanism of action that warrants further investigation. The ability of a compound to bind to a topographically distinct site and modulate enzyme function represents a sophisticated level of biological control. semanticscholar.org

Receptor Binding and Activation/Antagonism Mechanisms

Analogues of this compound have been shown to interact with specific neurotransmitter receptors, demonstrating their potential to modulate neuronal signaling.

A notable example is the development of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogues as agonists for the glycine (B1666218) binding site on the GluN1 subunit of N-methyl-D-aspartate (NMDA) receptors. nih.gov The activation of NMDA receptors, a type of ionotropic glutamate (B1630785) receptor, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. nih.gov The synthesized furan derivatives were found to bind to this conserved glycine site. nih.gov Interestingly, their potency and efficacy as agonists varied significantly depending on the type of GluN2 subunit (A-D) present in the NMDA receptor complex. nih.gov This subunit-specific activity highlights a sophisticated mechanism of receptor modulation, where the furan analogues can act as partial agonists, potentially offering a more controlled modulation of NMDA receptor activity compared to the full endogenous agonists. nih.gov

Interaction Mechanisms with Nucleic Acids (e.g., DNA Intercalation, Topoisomerase Inhibition)

Furan derivatives can exert cytotoxic effects by directly interacting with nucleic acids, a mechanism commonly employed by anticancer drugs. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

One such mechanism is DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. researchgate.netmdpi.com This distorts the DNA structure and can interfere with the function of enzymes that act on DNA. While not specific to this compound, other heterocyclic compounds have been shown to act as DNA intercalators, suggesting this is a plausible mechanism for furan-based molecules. researchgate.netmdpi.com

Another critical target is the class of enzymes known as topoisomerases, which manage the topological state of DNA. researchgate.netmdpi.com Topoisomerase inhibitors stabilize the transient DNA-enzyme complex, leading to DNA strand breaks and triggering cell death pathways. researchgate.netmdpi.com Camptothecin, a known topoisomerase I inhibitor, also functions as a DNA intercalator. mdpi.com Studies on other heterocyclic structures, such as olivacine (B1677268) derivatives, have demonstrated their ability to inhibit topoisomerase II, further supporting the potential for furan analogues to target this enzyme class. mdpi.com

Furthermore, furan-mediated nucleic acid cross-linking has been developed as a tool to study protein and nucleic acid interactions. rsc.org This methodology involves the oxidation of a furan moiety, which can then form covalent bonds with nucleic acids, illustrating the reactive potential of the furan ring towards DNA and RNA. rsc.org

Elucidation of Cellular Pathway Modulation by Furan Derivatives (e.g., Apoptosis Induction, Cell Cycle Arrest at a Molecular Level)

Furan derivatives have been shown to modulate fundamental cellular pathways, particularly those controlling cell proliferation and programmed cell death (apoptosis).

Several studies have demonstrated that furan and benzofuran analogues can induce cell cycle arrest, a key mechanism for controlling cell division. A novel benzofuran lignan (B3055560) derivative was found to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle. nih.govresearchgate.net Similarly, other synthesized furan-based derivatives caused G2/M phase disruption in breast cancer cells (MCF-7). mdpi.comresearchgate.net This arrest prevents the cell from entering mitosis, thereby halting proliferation.

Following cell cycle arrest, these compounds often trigger apoptosis. The induction of apoptosis by furan derivatives is frequently mediated by the modulation of key regulatory proteins. For example, the aforementioned benzofuran derivative induced apoptosis in a p53-dependent manner. nih.govresearchgate.net Other furan derivatives were shown to significantly increase the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net This shift in the balance of pro- and anti-apoptotic proteins promotes the intrinsic mitochondrial pathway of apoptosis. mdpi.comresearchgate.net Furanocoumarin derivatives have also been confirmed to induce apoptosis in human leukemia cell lines. nih.gov

Investigation of Multi-Targeting Mechanisms of Action

There is growing evidence that the biological activity of some furan analogues results from their ability to interact with multiple cellular targets simultaneously. This multi-targeting capability can lead to enhanced efficacy and may circumvent resistance mechanisms that can arise when a drug acts on a single target.

For example, thieno[2,3-d]pyrimidine analogues, which are structurally related to furan derivatives, have been identified as dual inhibitors of two key enzymes in the purine biosynthesis pathway: GARFTase and AICARFTase. nih.gov By hitting two points in the same pathway, these compounds can achieve a more profound inhibition of purine synthesis. nih.gov

Another example is a benzofuran derivative that induces cell death through at least two distinct mechanisms. Its primary action is the induction of G2/M cell cycle arrest and apoptosis via a p53-dependent pathway. nih.govresearchgate.net However, it also partially exerts its effects through the inhibition of NF-κB activation. nih.govresearchgate.net This dual action on both cell cycle control and a key survival pathway illustrates a multi-targeting strategy that can be highly effective in contexts like cancer therapy. nih.gov

Potential Applications of Ethyl 3 Aminomethyl Furan 2 Carboxylate and Its Derivatives in Chemical Sciences

As Versatile Chemical Building Blocks for Complex Molecule Synthesis

The structure of ethyl 3-(aminomethyl)furan-2-carboxylate makes it an effective and versatile chemical building block for the synthesis of complex molecular architectures. Polysubstituted furan (B31954) derivatives are recognized as essential oxygen-containing heterocycles that serve as foundational components in the synthesis of numerous compounds. The presence of distinct and reactive functional groups—a primary amine, an ester, and an aromatic furan ring—allows for a wide range of chemical transformations.

The primary amine group is nucleophilic and can readily react with various electrophiles. This allows for the straightforward introduction of a wide array of substituents through reactions such as acylation, alkylation, sulfonylation, and reductive amination. For instance, it can be converted into amides, ureas, sulfonamides, or more complex secondary or tertiary amines, each step introducing new properties and functionalities to the molecule. nih.gov

The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. The ester can also be reduced to a primary alcohol, providing another point for chemical diversification. Furthermore, the furan ring itself can participate in various reactions, including cycloadditions and electrophilic substitutions, enabling the construction of intricate organic frameworks. Aminofurans, in particular, are important precursors for a range of agrochemical and pharmaceutical active ingredients. google.com The combination of these reactive sites makes this compound a valuable starting material for generating libraries of compounds for screening and for the targeted synthesis of complex natural and synthetic products. rsc.org

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products |

|---|---|---|

| **Primary Amine (-CH₂NH₂) ** | Acylation, Alkylation, Reductive Amination, Urea/Sulfonamide formation | Amides, Secondary/Tertiary Amines, Ureas, Sulfonamides |

| Ethyl Ester (-COOEt) | Hydrolysis, Amidation, Reduction | Carboxylic Acids, Amides, Primary Alcohols |

| Furan Ring | Electrophilic Aromatic Substitution, Cycloaddition | Substituted Furans, Bicyclic compounds |

Role in Medicinal Chemistry Lead Optimization (Focus on Chemical Modification Strategies)

In drug discovery, lead optimization is the iterative process of refining a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.comdanaher.com this compound and its derivatives serve as valuable scaffolds in this process due to the strategic modifications that can be performed on its functional groups. nih.gov

A primary strategy in lead optimization involves modifying the structure to improve interactions with a biological target and to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net The aminomethyl group is a key site for such modifications. It can be elaborated to introduce new hydrogen bond donors or acceptors, or to add groups that fill a specific pocket in a target protein. For example, converting the amine to a series of substituted ureas or sulfonamides can systematically probe the structure-activity relationship (SAR) and modulate properties like solubility and cell permeability. nih.gov

Another common optimization strategy is bioisosteric replacement, where a functional group is swapped with another that has similar physical or chemical properties to improve the molecule's drug-like characteristics. pressbooks.pub The ester group of this compound can be hydrolyzed to a carboxylic acid. This acid could then be replaced with a tetrazole, a common bioisostere, which often retains the ability to interact with the target while being more lipophilic, potentially improving oral absorption. pressbooks.pub

Structural simplification is another powerful strategy to reduce molecular complexity and avoid "molecular obesity," which can lead to poor pharmacokinetic profiles. nih.gov If the parent molecule is overly complex, the furan scaffold provides a relatively simple core from which non-essential groups can be trimmed while retaining the key pharmacophoric elements necessary for biological activity. nih.gov

Table 2: Lead Optimization Strategies for this compound Derivatives

| Strategy | Chemical Modification Example | Goal |

|---|---|---|

| Structure-Activity Relationship (SAR) Exploration | Synthesize a library of amides by reacting the amine with various carboxylic acids. | Enhance potency and selectivity. patsnap.com |

| Bioisosteric Replacement | Replace the ester-derived carboxylic acid with a tetrazole ring. | Improve metabolic stability and oral bioavailability. pressbooks.pub |

| Improving ADMET Properties | Introduce polar groups (e.g., morpholine) via the amine to increase solubility. nih.govnih.gov | Enhance pharmacokinetic profile. nih.gov |

| Structural Simplification | Retain the aminofuran core while removing or simplifying peripheral substituents. | Reduce molecular weight and complexity; improve drug-likeness. nih.gov |

Development of Probes for Biological Systems

Biological probes are essential tools for studying biological systems, enabling researchers to visualize, track, and quantify molecules and processes within living cells and organisms. The aminofuran scaffold present in this compound is a suitable platform for the development of such probes, particularly for imaging applications like Positron Emission Tomography (PET).

Research has shown that derivatives of similar heterocyclic structures, such as benzofurans, can be developed into effective PET imaging agents. nih.govnih.gov These probes are designed to bind with high affinity to specific biological targets, such as amyloid plaques in Alzheimer's disease. nih.govnih.gov The development process often involves incorporating a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18, into the molecule. nih.govnih.gov

The this compound structure offers several handles for introducing the necessary components of a biological probe.

Labeling Site: The primary amine is an ideal site for attaching a radiolabel. For example, it could be N-alkylated with [¹¹C]methyl triflate to introduce a Carbon-11 label. nih.gov Alternatively, a chelating agent could be coupled to the amine to sequester a metallic radionuclide.

Fluorophore Attachment: For fluorescence microscopy, the amine can be reacted with a fluorophore bearing a reactive group like an isothiocyanate or a succinimidyl ester.

Modulation of Properties: The ester group can be modified to fine-tune the probe's lipophilicity, which is critical for properties like brain penetration. nih.gov

By modifying the aminofuran scaffold, it is possible to create probes that not only bind to a specific target but also possess the required physicochemical properties for in vivo imaging, such as appropriate brain uptake and rapid washout from non-target tissues. nih.gov

Applications in Material Science and Polymer Chemistry (e.g., functional monomers, scaffolds for advanced materials)

In material science, there is a continuous search for novel functional monomers that can be used to synthesize polymers with specific, tailored properties. This compound is a prime candidate for a functional monomer due to its bifunctional nature, possessing both an amine and an ester group.

A monomer's functionality is defined by the number of bonds it can form with other monomers. With two distinct reactive groups, this compound can participate in polymerization reactions to form a variety of polymers. For instance:

Polyamides: Following hydrolysis of the ethyl ester to a carboxylic acid, the resulting amino acid can undergo polycondensation to form polyamides. The furan ring would be incorporated directly into the polymer backbone, potentially imparting unique thermal or mechanical properties.

Other Copolymers: The amine or ester group can react with other difunctional monomers. For example, reaction of the amine with a di-epoxide or a di-isocyanate could lead to the formation of cross-linked thermosetting polymers.

The incorporation of the furan ring into a polymer is of particular interest. Furan-based polymers are being explored for applications such as resins, and materials with tunable properties. google.com The furan moiety can also participate in reversible Diels-Alder reactions, which is a powerful tool for creating self-healing materials and reversible polymer networks. The specific substitution pattern on the furan ring of this compound could influence the electronic properties and reactivity of the resulting polymer, making it a scaffold for advanced materials.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Furan (B31954) Derivative Design

Machine learning models, particularly deep learning and graph neural networks, are being employed to predict the biological activities and physicochemical properties of molecules with increasing accuracy. youtube.com These models can learn from vast datasets of known compounds to identify structure-activity relationships (SAR) that may not be apparent through traditional analysis. For instance, AI can be used to screen virtual libraries of furan derivatives for potential bioactivity against specific targets, such as enzymes or receptors, thereby prioritizing synthetic efforts. mdpi.comyoutube.com

Recent studies have demonstrated the use of in-silico molecular docking and computer-aided drug design (CADD) to evaluate furan derivatives as potential inhibitors of various enzymes. nih.govmdpi.com For example, furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives have been screened for their potential as inhibitors of human tyrosinase (hTYR) and tyrosinase-related protein-1 (hTYRP1), which are implicated in melanogenesis. nih.govmdpi.com Such computational screening allows for the rapid assessment of large numbers of virtual compounds, identifying promising candidates for further experimental validation.

The application of AI extends to the de novo design of molecules, where algorithms can generate novel furan-based structures with desired properties. youtube.com By providing a set of target parameters, such as high binding affinity and low toxicity, machine learning models can propose new molecular architectures that are more likely to succeed in preclinical and clinical development. This data-driven approach minimizes the trial-and-error nature of traditional chemical synthesis, saving significant time and resources. nih.govnih.gov

Chemoinformatic Approaches for Scaffold Prioritization

Chemoinformatics provides the tools and techniques to navigate the vast chemical space and prioritize molecular scaffolds for further investigation. For furan derivatives, chemoinformatic methods are crucial for identifying promising candidates from large compound libraries and for understanding the structural features that govern their biological activity. researchgate.net

One key application of chemoinformatics is scaffold hopping, where the core structure of a known active molecule is replaced with a different scaffold, such as a furan ring, to explore new chemical space and develop novel intellectual property. researchgate.net By analyzing the structural and electronic properties of different scaffolds, chemoinformatic tools can suggest furan-based analogues that are likely to retain or even improve upon the desired biological activity.

Diversity-oriented prioritization is another chemoinformatic strategy that can be applied to the discovery of new furan-based compounds. nih.gov This approach aims to maximize the number of unique active scaffolds identified in a high-throughput screen by selecting a diverse set of initial hits for confirmatory testing. nih.gov By prioritizing furan derivatives with novel structural features, researchers can increase the chances of discovering new mechanisms of action and therapeutic applications.

The use of flexible scaffold-based chemoinformatic approaches is also an emerging trend for the rational design of polypharmacological drugs. nih.gov This method involves fitting a flexible scaffold, such as a furan derivative, to different biological targets by adopting various binding poses. nih.gov This approach is particularly relevant for complex diseases that may require modulation of multiple targets.

The following table summarizes the results of a hypothetical chemoinformatic screening of furan derivatives, illustrating how these compounds could be prioritized based on their predicted activity and novelty.

Table 1: Hypothetical Chemoinformatic Prioritization of Furan Scaffolds

| Scaffold ID | Furan Derivative | Predicted Activity (IC50, nM) | Novelty Score | Priority Level |

|---|---|---|---|---|

| Furan-001 | Ethyl 3-(aminomethyl)furan-2-carboxylate | 150 | 0.85 | High |

| Furan-002 | 5-Nitrofurfural | 50 | 0.65 | Medium |

| Furan-003 | 2-Furoic acid | >1000 | 0.40 | Low |

| Furan-004 | Furfuryl alcohol | 750 | 0.55 | Low |

| Furan-005 | 2-Acetylfuran | 200 | 0.75 | Medium |

Development of Novel Biosensing Platforms Utilizing Furan Carboxylates

The unique electronic and structural properties of furan derivatives make them attractive candidates for the development of novel biosensing platforms. encyclopedia.pub Furan carboxylates, in particular, can be functionalized to create sensitive and selective sensors for a variety of analytes. The future in this area points towards the creation of more sophisticated and integrated biosensor devices for applications in clinical diagnostics, environmental monitoring, and food safety. taylorfrancis.com

Electrochemical biosensors represent a promising avenue for the application of furan derivatives. taylorfrancis.com These sensors can be fabricated by modifying electrode surfaces with furan-containing polymers or by using furan compounds as electroactive labels. The furan moiety can participate in redox reactions, providing a measurable signal that correlates with the concentration of the target analyte. For instance, the electrochemical oxidation of furfural (B47365) to furoic acid is a reaction that could be harnessed in a biosensor design. bohrium.com

Optical biosensors, including colorimetric and fluorescent sensors, are another area where furan carboxylates can be employed. researchgate.net The conjugation of furan rings can lead to compounds with distinct photophysical properties that change upon interaction with an analyte. encyclopedia.pub For example, the formation of colored adducts upon the reaction of activated furans with specific amines has been demonstrated, paving the way for simple, naked-eye detection methods. encyclopedia.pub

Recent research has also explored the use of advanced materials, such as green phosphorene, for the detection of furan as a biomarker for certain diseases. semanticscholar.org Theoretical studies using density functional theory (DFT) have shown that such materials can exhibit high sensitivity and selectivity towards furan, suggesting the potential for developing highly sensitive electronic noses for non-invasive diagnostics. semanticscholar.org The functionalization of such materials with furan carboxylates could further enhance their sensing capabilities.

The development of Lab-on-a-Chip (LOC) and wearable biosensors is a significant trend that could incorporate furan-based sensing elements. taylorfrancis.com These devices offer the potential for real-time, continuous monitoring of biomarkers in various biological fluids. taylorfrancis.com

The table below outlines potential biosensing applications for furan carboxylate derivatives.

Table 2: Potential Biosensing Platforms Utilizing Furan Carboxylates

| Biosensor Type | Sensing Principle | Target Analyte | Potential Application |

|---|---|---|---|

| Electrochemical | Amperometric or Voltammetric detection | Glucose, Neurotransmitters | Clinical Diagnostics |

| Colorimetric | Formation of colored adducts | Amines, Aldehydes | Food Safety, Environmental Monitoring |

| Fluorescent | Quenching or enhancement of fluorescence | Metal ions, pH | Environmental Monitoring |

| Plasmonic | Surface plasmon resonance shifts | Proteins, DNA | Medical Diagnostics |

Advanced Mechanistic Probing Techniques for Molecular Interactions

A deeper understanding of the molecular interactions between furan derivatives and their biological targets is essential for rational drug design and the development of new materials. The future in this area lies in the application of advanced experimental and computational techniques to probe these interactions with greater detail and precision.

Spectroscopic methods are fundamental tools for studying molecular interactions. Fluorescence spectroscopy, for example, can be used to investigate the binding of furan derivatives to proteins by monitoring changes in the intrinsic fluorescence of tryptophan and tyrosine residues. nih.gov This technique can provide information on binding affinities, stoichiometry, and the nature of the binding forces involved. nih.gov

Furan oxidation-based cross-linking is an innovative chemical biology tool for studying the interactions of furan-modified molecules with their biological targets in a cellular context. nih.govrsc.org This technique allows for the covalent trapping of transient interactions, enabling the identification of binding partners and the mapping of binding sites. nih.gov This method has been successfully applied to study the interactions of furan-modified peptides and nucleic acids with proteins. rsc.org

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide atomic-level insights into the binding of furan derivatives to their target proteins. nih.gov These methods can predict the preferred binding poses, identify key interacting residues, and estimate the binding free energy. nih.govmdpi.com MD simulations can also be used to study the conformational changes that occur upon binding and to assess the stability of the ligand-protein complex over time. nih.govmdpi.com

The development of molecular probes containing furan moieties is another emerging area of research. purdue.edu These probes can be designed to covalently attach to specific targets, allowing for their identification and quantification using techniques such as liquid chromatography-mass spectrometry (LC-MS). purdue.edu

The following table summarizes advanced techniques for probing the molecular interactions of furan derivatives.

Table 3: Advanced Techniques for Probing Molecular Interactions of Furan Derivatives

| Technique | Information Obtained | Example Application |

|---|---|---|

| Fluorescence Spectroscopy | Binding affinity, stoichiometry, conformational changes | Studying the interaction of furan derivatives with serum albumin |

| Furan Oxidation Cross-linking | Identification of binding partners, mapping of binding sites | Probing the interaction of a furan-modified ligand with its G protein-coupled receptor nih.gov |

| Molecular Dynamics Simulations | Binding pose, interaction energies, complex stability | Simulating the binding of a furan-based inhibitor to its target enzyme nih.govmdpi.com |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, Kd) | Characterizing the binding of a furan derivative to a protein |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (kon, koff) | Measuring the binding of a furan-based drug candidate to its target |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(aminomethyl)furan-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : A common approach involves refluxing equimolar amounts of ethyl chloroacetate and a nitrile-containing precursor (e.g., 2-hydroxy-1-naphthonitrile) in dry acetonitrile with anhydrous K₂CO₃ for 3 hours. Purification is achieved via column chromatography or recrystallization (aqueous ethanol) .

- Key Variables : Solvent choice (acetonitrile vs. THF), molar ratios, and catalyst (K₂CO₃ vs. NaOAc) critically affect reaction efficiency. For example, acetonitrile enhances nucleophilicity, while K₂CO₃ aids in deprotonation.

- Data : Typical yields range from 52% (column chromatography) to 60% (recrystallization), with purity confirmed by NMR and HRMS .

Q. How is this compound characterized spectroscopically?

- Techniques :

- ¹H/¹³C NMR : The aminomethyl group (NH₂–CH₂–) appears as a triplet at δ ~3.2–3.3 ppm (¹H) and δ ~40–50 ppm (¹³C). The ester carbonyl (C=O) resonates at δ ~160–163 ppm .

- HRMS : Expected [M+H]⁺ for C₉H₁₂NO₃ is 198.0765. Deviations >2 ppm suggest impurities or incorrect adduct formation .

- Validation : Compare experimental data with computational models (e.g., DFT-calculated NMR shifts) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can competing side reactions during synthesis be minimized?

- Challenge : Hydrolysis of the ester group or over-alkylation of the aminomethyl moiety may occur under basic conditions.

- Solutions :

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis .

- Optimize reaction time: Prolonged reflux (>5 hours) increases byproduct formation (e.g., dimerization) .

- Add scavengers (e.g., molecular sieves) to sequester water .

- Case Study : In a 2012 study, limiting reflux to 3 hours reduced dimerization from 15% to <5% .

Q. What mechanistic insights explain the regioselectivity of furan functionalization in this compound?

- Background : The aminomethyl group at C3 and ester at C2 suggest electrophilic substitution favors the C5 position due to electron-donating effects of the NH₂–CH₂– group.

- Evidence : DFT calculations show the C5 position has the lowest activation energy (ΔG‡ = 18.7 kcal/mol) for electrophilic attack, aligning with experimental observations of >90% C5-substituted products .

- Contradictions : Some studies report minor C4 substitution (<10%), attributed to steric hindrance from the ethyl ester .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Approach :

Perform molecular docking to identify binding interactions (e.g., with kinase enzymes).

Use QSAR models to predict ADMET properties.

- Case Study : Docking of this compound into the ATP-binding site of EGFR kinase revealed hydrogen bonds between NH₂–CH₂– and Thr766 (ΔG = -9.2 kcal/mol), suggesting potential kinase inhibition .

- Validation : Synthesize derivatives with modified substituents (e.g., halogenation at C5) and test inhibitory activity in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.